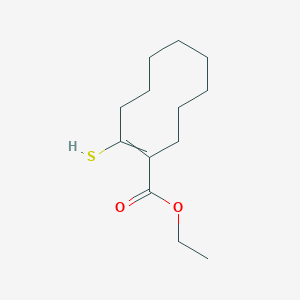![molecular formula C13H21ClSi3 B14394629 {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 88137-60-4](/img/structure/B14394629.png)
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound with the chemical formula C13H21ClSi3. This compound is notable for its unique structure, which includes both chloromethyl and ethynyl groups attached to a silanediyl core, along with trimethylsilane groups. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the chloromethyl and ethynyl precursors. One common method involves the reaction of chloromethylsilane with ethynylsilane under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds.
Addition: The ethynyl groups can participate in addition reactions with halogens or hydrogen halides, leading to the formation of haloalkenes or alkanes.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran or dichloromethane, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds
Biology: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anticancer or antiviral agents.
Industry: In industrial applications, the compound is used in the production of specialty polymers, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) depends on its specific application and the derivatives formed from it. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, while the ethynyl groups can participate in π-π interactions with aromatic residues.
The pathways involved in the compound’s mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The specific molecular targets and pathways depend on the structure of the derivative and its intended application.
Comparación Con Compuestos Similares
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can be compared with other organosilicon compounds, such as:
Trimethylsilylacetylene: This compound has a similar ethynyl group but lacks the chloromethyl and silanediyl groups, making it less versatile in certain reactions.
Chloromethyltrimethylsilane: This compound contains the chloromethyl and trimethylsilane groups but lacks the ethynyl and silanediyl groups, limiting its applications in some synthetic routes.
Bis(trimethylsilyl)acetylene: This compound has two trimethylsilane groups attached to an ethynyl group but lacks the chloromethyl and silanediyl groups, making it less reactive in certain reactions.
The uniqueness of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
88137-60-4 |
|---|---|
Fórmula molecular |
C13H21ClSi3 |
Peso molecular |
297.01 g/mol |
Nombre IUPAC |
chloromethyl-ethynyl-bis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C13H21ClSi3/c1-8-17(13-14,11-9-15(2,3)4)12-10-16(5,6)7/h1H,13H2,2-7H3 |
Clave InChI |
NPJUDEXUUXZIJO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#C[Si](CCl)(C#C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



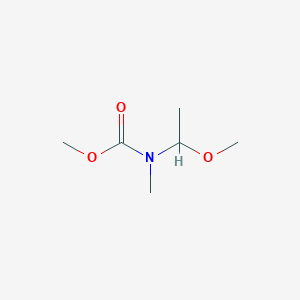





![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)
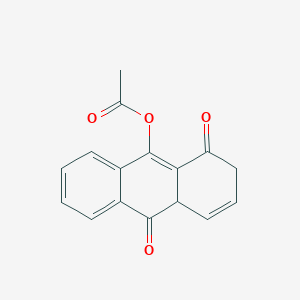
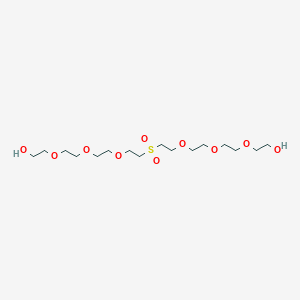
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
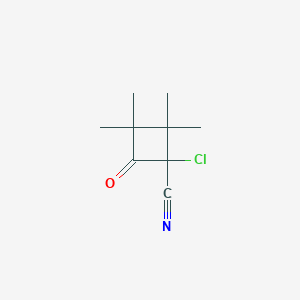
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
